N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. This compound features a pyrimidine core, which is a significant heterocyclic structure in medicinal chemistry, and incorporates both a 1,4-dioxane moiety and an oxadiazole ring, enhancing its chemical properties and biological activities.
The compound can be synthesized through various chemical pathways that involve the careful manipulation of its constituent parts. It is not commonly found in nature but is synthesized in laboratories for research and potential pharmaceutical applications.
This compound belongs to the class of pyrimidine derivatives, specifically those that include additional heterocyclic structures such as oxadiazoles. It is classified under organic compounds with potential pharmacological properties.
The synthesis of N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves several key steps:
The reaction conditions may include specific temperatures, solvents (such as dimethyl sulfoxide or acetonitrile), and catalysts (like triethylamine) to optimize yield and purity. For example, a common method involves heating the reaction mixture under reflux to ensure complete conversion of starting materials into the desired product.
The molecular formula of N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is . The structure can be represented as follows:
Key structural features include:
| Property | Value |
|---|---|
| Molecular Weight | 277.24 g/mol |
| IUPAC Name | N-(1,4-dioxan-2-ylmethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
| Canonical SMILES | CN(CC1COCCO1)C2=NC=NC(=C2)C(F)(F)F |
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific conditions and reagents used during the reactions.
The mechanism of action for N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine involves its interaction with biological targets:
These interactions may modulate enzyme activity or receptor function, leading to various biological effects.
N-[(1,4-dioxan-2-yl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-y)pyrimidin-4-amines' physical properties include:
Chemical properties include:
N-[(1,4-dioxan-2-y)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-y)pyrimidin-4-amines' applications are diverse:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: